molecular formula C18H17N3O3 B6418972 2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1209624-77-0

2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No. B6418972
CAS RN: 1209624-77-0
M. Wt: 323.3 g/mol
InChI Key: UUXBKYJGDRMCBZ-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide (abbreviated as 2,3-DM-PYB) is an organic compound and a derivative of benzamide. It is a versatile compound with a range of applications in chemical synthesis and scientific research. In particular, 2,3-DM-PYB has been used as a precursor for the synthesis of various compounds, as well as a tool for studying biochemical and physiological effects.

Scientific Research Applications

Antioxidant Activity

This compound has been found to exhibit significant antioxidant activity . It has been shown to have effective total antioxidant, free radical scavenging, and metal chelating activity . This makes it potentially useful in combating oxidative stress-related diseases.

Antibacterial Activity

The compound has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This suggests potential use in the development of new antibacterial agents.

Synthesis of Novel Benzamide Compounds

The compound can be used as a starting point for the synthesis of a series of novel benzamide compounds . These new compounds can then be analyzed for various activities and potential applications.

Pharmaceutical Chemistry

Amides, including this compound, have a wide range of uses in pharmaceutical chemistry . They can be used as building blocks for natural products such as proteins and peptides .

Industrial Applications

Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . This compound, being an amide, could potentially find similar applications.

Drug Discovery

Amide compounds have been used in drug discovery . Given its unique structure and properties, this compound could potentially be used in the discovery and development of new drugs.

properties

IUPAC Name

2,3-dimethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-16-5-3-4-14(17(16)24-2)18(22)20-13-8-6-12(7-9-13)15-10-11-19-21-15/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXBKYJGDRMCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

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